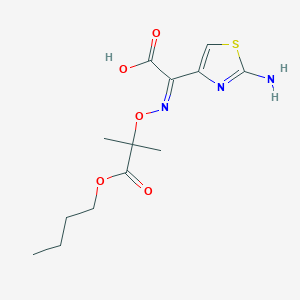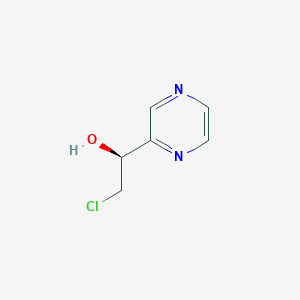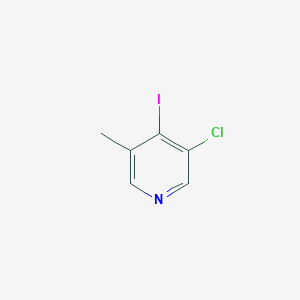![molecular formula C24H24N3O9P3 B13112820 [4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid is a complex organic compound characterized by its unique structure, which includes multiple phosphonomethyl groups attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phosphorous acid and formaldehyde under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.
科学研究应用
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymer additives.
作用机制
The mechanism of action of [4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid: Known for its unique triazine core and multiple phosphonomethyl groups.
This compound: Similar structure but with variations in the substituents on the triazine ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of phosphonomethyl groups and the triazine core, which confer distinct chemical and biological properties
属性
分子式 |
C24H24N3O9P3 |
|---|---|
分子量 |
591.4 g/mol |
IUPAC 名称 |
[4-[4,6-bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonic acid |
InChI |
InChI=1S/C24H24N3O9P3/c28-37(29,30)13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(4-10-20)14-38(31,32)33)27-24(26-22)21-11-5-18(6-12-21)15-39(34,35)36/h1-12H,13-15H2,(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) |
InChI 键 |
PQIXKOOWKZMPRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C2=NC(=NC(=N2)C3=CC=C(C=C3)CP(=O)(O)O)C4=CC=C(C=C4)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)




![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)

![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)



![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)


